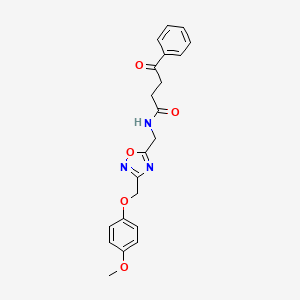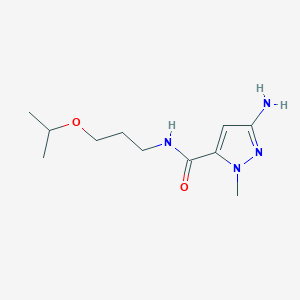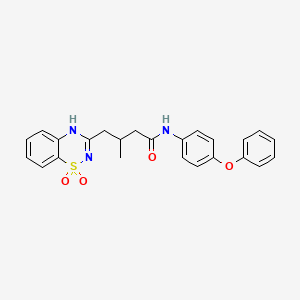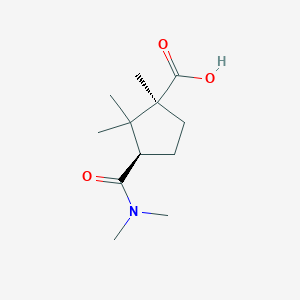
N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-4-oxo-4-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a methoxy group, an oxadiazole ring, and an amide group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of the compound can be predicted based on its functional groups. The oxadiazole ring is a heterocyclic ring, which could contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the oxadiazole ring can participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of the methoxy group, for example, could increase the compound’s solubility in organic solvents .Aplicaciones Científicas De Investigación
Computational and Pharmacological Evaluation
A study by Faheem (2018) investigated the pharmacological potential of 1,3,4-oxadiazole and pyrazole derivatives, including compounds with structural similarities to N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-4-oxo-4-phenylbutanamide. These compounds were evaluated for their inhibitory effects on targets like epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX). The research aimed to assess their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory potential, revealing significant insights into their pharmacological applications (Faheem, 2018).
Lipoxygenase Inhibitors
Aziz‐ur‐Rehman et al. (2016) synthesized a series of compounds related to N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-4-oxo-4-phenylbutanamide, focusing on their potential as lipoxygenase inhibitors. The structural elucidation and screening against the lipoxygenase enzyme indicated moderately good activities, highlighting their significance in biological activities and potential therapeutic applications (Aziz‐ur‐Rehman et al., 2016).
Anticancer Agents
Kaya et al. (2017) designed and synthesized a series of hydrazide and oxadiazole derivatives using 3-methoxyphenol as a starting substance. These compounds, including structures similar to N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-4-oxo-4-phenylbutanamide, were evaluated for their antimicrobial activity and antiproliferative activity against human tumor cell lines. Among these, a compound with the 1,3,4-oxadiazole ring and 6-methoxy benzothiazole moiety exhibited significant inhibitory activity, demonstrating the potential of such derivatives as chemotherapeutic agents (Kaya et al., 2017).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-4-oxo-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-27-16-7-9-17(10-8-16)28-14-19-23-21(29-24-19)13-22-20(26)12-11-18(25)15-5-3-2-4-6-15/h2-10H,11-14H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCMMJBMTHEZDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NOC(=N2)CNC(=O)CCC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-4-oxo-4-phenylbutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(3-Ethyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-y l)benzamide](/img/structure/B2502439.png)
![N-(5-chloro-2-methoxyphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2502440.png)
![6-(4-benzylpiperidin-1-yl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2502442.png)
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide](/img/structure/B2502443.png)
![Methyl 7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B2502444.png)



![9-(4-fluorophenyl)-1,7-dimethyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![N-allyl-2-({6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide](/img/structure/B2502454.png)
![1-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(thiophen-2-yl)urea](/img/structure/B2502455.png)
![[1-(4-Fluoro-3-methylphenyl)pyrrolidin-3-yl]methanol](/img/structure/B2502460.png)
